ethyl 1-(2-chlorophenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate
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Overview
Description
Ethyl 1-(2-chlorophenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-chlorophenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core . The specific steps for this compound might involve:
Formation of the indole core: Reacting 2-chlorophenylhydrazine with a suitable ketone under acidic conditions.
Hydroxylation: Introducing the hydroxyl group at the 5-position using a hydroxylating agent.
Esterification: Forming the ethyl ester at the 3-carboxylate position using an esterifying agent like ethyl chloroformate.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include using catalysts, controlling temperature and pressure, and employing purification techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-chlorophenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the carbonyl group or reduce double bonds using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a fully reduced indole derivative.
Substitution: Formation of a substituted indole derivative with a new functional group replacing the chlorine atom.
Scientific Research Applications
Ethyl 1-(2-chlorophenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-(2-chlorophenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This is particularly relevant in its potential anticancer and antimicrobial activities, where it can interfere with the function of critical enzymes and pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl indole-2-carboxylate: Another indole derivative with similar structural features but different biological activities.
Methyl 1H-indole-3-carboxylate: Shares the indole core but differs in the ester group and substitution pattern.
Uniqueness
Ethyl 1-(2-chlorophenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate is unique due to the presence of the 2-chlorophenyl and 5-hydroxy groups, which confer distinct chemical and biological properties. These substitutions can significantly influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in medicinal chemistry .
Properties
Molecular Formula |
C22H18ClNO3 |
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Molecular Weight |
379.8 g/mol |
IUPAC Name |
ethyl 1-(2-chlorophenyl)-5-hydroxy-2-methylbenzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C22H18ClNO3/c1-3-27-22(26)20-13(2)24(18-11-7-6-10-17(18)23)21-15-9-5-4-8-14(15)19(25)12-16(20)21/h4-12,25H,3H2,1-2H3 |
InChI Key |
ZKYCNQMXTUZEMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)O)C4=CC=CC=C4Cl)C |
Origin of Product |
United States |
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